2-(Pyridin-4-yl)aniline
Overview
Description
Synthesis Analysis
2-(Pyridin-4-yl)aniline and its derivatives are synthesized through various methods, including cross-coupling reactions, which enable the formation of complex structures. For example, 2-(2- and 3-Pyridyl)anilines are synthesized using cross-coupling reactions, showcasing the versatility of this chemical group in facilitating the formation of complex molecules (Rebstock et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-4-yl)aniline derivatives has been studied through crystallographic analysis. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, obtained from the reduction of an imine, was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy, and X-ray diffraction, providing insights into its molecular geometry and arrangement (Adeleke & Omondi, 2022).
Chemical Reactions and Properties
2-(Pyridin-4-yl)aniline acts as a precursor in various chemical reactions, including the synthesis of coordination polymers and complexes. Its ability to bind with metals such as Cd(II) and Hg(II) has been demonstrated, leading to the formation of coordination polymers with unique structural and supramolecular features (Hajiashrafi et al., 2015).
Physical Properties Analysis
The physical properties of 2-(Pyridin-4-yl)aniline derivatives are influenced by their molecular structure. For example, the analysis of crystal packing and supramolecular features through geometrical and Hirshfeld surface analysis reveals how weak intermolecular interactions play a crucial role in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-4-yl)aniline derivatives, such as reactivity and binding affinity, are critical for their application in various chemical reactions and the synthesis of complex molecules. Their role as ligands in coordination chemistry and their reactivity in cross-coupling reactions highlight the compound's versatility and importance in organic synthesis (Rebstock et al., 2003).
Scientific Research Applications
Zhao et al. (2017) reported that 2-(pyridin-2-yl)aniline can act as a directing group in C-H amination mediated by cupric acetate in benzamide derivatives, contributing to organic synthesis processes (Hong-Yi Zhao et al., 2017).
Dridi et al. (2014) utilized 2-(Pyridin-4-yl)aniline as a ligand in synthesizing novel cationic η3-methallyl palladium complexes, indicating its role in the development of organometallic complexes (S. Dridi et al., 2014).
Njogu et al. (2017) studied 2-(Pyridin-4-yl)aniline complexes with AgO2C2F3 for their catalytic activity in the ring-opening polymerization of ε-caprolactone, demonstrating potential in polymer chemistry (E. Njogu et al., 2017).
Jirjees (2022) explored its reaction with aromatic heterocyclic aldehydes to generate Schiff bases, leading to the synthesis of new oxazepine derivatives, showing its application in medicinal chemistry (Israa Jirjees, 2022).
Xu et al. (2020) demonstrated that 2-(Pyridin-4-yl)aniline could be used in ruthenium-catalyzed Suzuki coupling with alkenyl borates to synthesize 2-phenylolefins with high stereoselectivity, indicating its use in advanced synthetic methodologies (Jian‐Xing Xu et al., 2020).
Kaur et al. (2013) identified that a bis(pyridin-2-yl methyl)aniline-based hetarylazo dye can sense cations through chromogenic and electrochemical transduction channels, suggesting its application in sensor technologies (P. Kaur et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRIUFNOBKDEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543422 | |
Record name | 2-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)aniline | |
CAS RN |
106047-18-1 | |
Record name | 2-(4-Pyridinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106047-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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